molecular formula C11H9F B13751815 1-Fluoro-5-methylnaphthalene CAS No. 51010-55-0

1-Fluoro-5-methylnaphthalene

Cat. No.: B13751815
CAS No.: 51010-55-0
M. Wt: 160.19 g/mol
InChI Key: ZVYMGKTYHMXBPB-UHFFFAOYSA-N
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Description

1-Fluoro-5-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-methylnaphthalene can be synthesized through several methods. One common approach involves the diazotization of 5-methyl-1-naphthylamine followed by fluorination. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 1-fluoro-5-naphthoic acid .

Scientific Research Applications

1-Fluoro-5-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Fluoro-5-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved may include:

Comparison with Similar Compounds

    1-Fluoronaphthalene: Similar structure but lacks the methyl group.

    5-Methylnaphthalene: Similar structure but lacks the fluorine atom.

    1-Chloro-5-methylnaphthalene: Similar structure with chlorine instead of fluorine.

Uniqueness: 1-Fluoro-5-methylnaphthalene is unique due to the presence of both a fluorine and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

51010-55-0

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

1-fluoro-5-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3

InChI Key

ZVYMGKTYHMXBPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)F

Origin of Product

United States

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